molecular formula C22H14O2 B14270402 Dibenz(a,c)anthracene-1,2-diol CAS No. 132172-57-7

Dibenz(a,c)anthracene-1,2-diol

Cat. No.: B14270402
CAS No.: 132172-57-7
M. Wt: 310.3 g/mol
InChI Key: IZUDUIAXEQQNDU-UHFFFAOYSA-N
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Description

Dibenz(a,c)anthracene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of significant interest due to its structural complexity and potential applications in various scientific fields. This compound consists of a dibenz(a,c)anthracene backbone with hydroxyl groups attached at the 1 and 2 positions, making it a diol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenz(a,c)anthracene-1,2-diol typically involves the cyclization of appropriate precursors followed by hydroxylation. One common method includes the cyclization of lactone derivatives, followed by sequential modifications to introduce the hydroxyl groups . Another approach involves the photocyclization of divinylterphenyl derivatives or tandem radical cyclization of (Z,Z)-1,4-bis(2-iodostyryl)benzene derivatives .

Industrial Production Methods

Industrial production methods for this compound are less common and often rely on high-temperature processes. These methods may involve the use of catalysts to facilitate the cyclization and hydroxylation reactions. The specific conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,c)anthracene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, reduced hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenz(a,c)anthracene-1,2-diol is unique due to its specific hydroxylation pattern, which influences its reactivity and interactions with biological molecules. This distinct structure allows for unique applications in scientific research and potential therapeutic uses.

Properties

CAS No.

132172-57-7

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

benzo[n]triphenylene-7,8-diol

InChI

InChI=1S/C22H14O2/c23-20-10-9-17-15-7-3-4-8-16(15)18-11-13-5-1-2-6-14(13)12-19(18)21(17)22(20)24/h1-12,23-24H

InChI Key

IZUDUIAXEQQNDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3C(=C(C=C5)O)O

Origin of Product

United States

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